1-Boc-4-iodo-5-methylimidazole
Description
Contextualization within Halogenated N-Heterocyclic Scaffolds
1-Boc-4-iodo-5-methylimidazole is a member of the halogenated N-heterocyclic scaffold family, a class of compounds of great interest in medicinal chemistry and organic synthesis. google.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and are core components of many pharmaceuticals. google.com The introduction of halogen atoms—such as iodine, bromine, or chlorine—into these scaffolds can significantly alter a molecule's pharmacokinetic properties, including lipophilicity and metabolic stability. researchgate.net
The iodine atom in this compound is of particular strategic importance. It serves as a versatile synthetic "handle" for introducing further complexity. Iodo-substituted aromatics and heterocycles are key substrates in a variety of powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. mdpi.comfishersci.eslibretexts.org This reaction, which couples an organohalide with an organoboron compound using a palladium catalyst, is one of the most robust and widely used methods in modern synthesis. fishersci.eslibretexts.org The presence of the iodine atom makes the C4 position of the imidazole (B134444) ring highly reactive towards such transformations. nih.govmdpi.com
Furthermore, the nitrogen atom at the N1 position is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a common protecting group in organic synthesis, used to temporarily mask the reactivity of an amine or a nitrogen within a heterocycle. researchgate.netresearchgate.net This protection prevents unwanted side reactions at the N1 position during synthetic steps targeting other parts of the molecule and can be removed under specific, typically acidic, conditions. google.com This dual functionality—a reactive iodine at C4 and a protected nitrogen at N1—makes this compound a highly controlled and versatile building block.
Strategic Importance of Imidazole Derivatives as Synthetic Intermediates
The imidazole ring system is a fundamental structural motif in both chemistry and biology. wjpsonline.com It is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. wjpsonline.com This structure is found in essential biological molecules, including the amino acid histidine and the neurotransmitter histamine. google.com Consequently, imidazole derivatives have attracted immense interest from researchers and are recognized as privileged scaffolds in the pharmaceutical industry. beilstein-journals.org
As synthetic intermediates, imidazole derivatives are key building blocks for constructing a vast array of complex organic molecules. researchgate.net Their utility stems from the unique electronic properties of the imidazole ring and the ability to functionalize it at multiple positions (C2, C4, C5, and N1/N3). wjpsonline.comresearchgate.netrsc.org This versatility allows for the creation of diverse molecular libraries for drug discovery and materials science. researchgate.net
The development of regiocontrolled methods for synthesizing substituted imidazoles is a strategically important area of organic chemistry research. rsc.org These methods allow chemists to precisely place different functional groups around the imidazole core, leading to molecules with tailored biological activities or material properties. rsc.org Imidazoles serve as precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and catalysts. rsc.org The ability to use pre-functionalized and protected intermediates like this compound simplifies complex synthetic routes and provides efficient access to novel, highly substituted imidazole-containing compounds. google.comnih.gov
Overview of Research Trajectories for this compound
While specific research focused exclusively on this compound is not extensively documented in dedicated studies, its research trajectory can be understood from the well-established chemistry of its constituent parts. The primary application for this compound is as a specialized building block in multi-step organic synthesis, particularly for creating complex, polysubstituted imidazoles.
The key research applications for this intermediate are centered on its use in palladium-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of reactions like the Suzuki-Miyaura coupling. mdpi.comlibretexts.org Researchers utilize this reactivity to couple the imidazole scaffold with a wide variety of boronic acids or their esters. mdpi.comnih.gov This allows for the introduction of aryl, heteroaryl, alkenyl, or alkyl groups at the C4 position of the imidazole ring. Such reactions are fundamental in the synthesis of potential drug candidates, where biaryl and heteroaryl-aryl linkages are common structural motifs. nih.gov
The synthetic pathway to this compound itself likely involves a multi-step sequence starting from a simpler imidazole precursor, such as 4-methylimidazole (B133652). General methods for synthesizing halogenated imidazoles include direct halogenation of the imidazole ring under alkaline conditions or through the use of imidazole N-oxides. nih.govgoogle.combeilstein-journals.org An efficient route to the related 5-iodo-1-methylimidazole has been achieved in four steps from imidazole with high regiospecificity. researchgate.net A plausible synthesis for the title compound would involve the iodination of 4-methylimidazole, followed by the protection of the N1-nitrogen with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), a standard procedure for installing the Boc group. researchgate.net
The strategic placement of the methyl group at C5, the iodo group at C4, and the Boc group at N1 provides a precisely defined intermediate. After using the iodo group for a coupling reaction, the Boc group can be removed to allow for further functionalization at the N1 position, such as N-alkylation or N-arylation, further expanding its synthetic utility. google.com This makes this compound a valuable intermediate for constructing libraries of 1,4,5-trisubstituted imidazoles, which are important targets in medicinal chemistry research.
Table of Chemical Properties Here are the key chemical properties for this compound.
| Property | Value |
| IUPAC Name | tert-butyl 4-iodo-5-methyl-1H-imidazole-1-carboxylate |
| Molecular Formula | C₉H₁₃IN₂O₂ |
| Molecular Weight | 308.12 g/mol |
| Appearance | Typically a solid |
| Key Functional Groups | Imidazole, tert-butyloxycarbonyl (Boc), Iodide, Methyl |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13IN2O2 |
|---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
tert-butyl 4-iodo-5-methylimidazole-1-carboxylate |
InChI |
InChI=1S/C9H13IN2O2/c1-6-7(10)11-5-12(6)8(13)14-9(2,3)4/h5H,1-4H3 |
InChI Key |
QKWBMBCSZAPKND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1C(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 1 Boc 4 Iodo 5 Methylimidazole and Analogs
Retrosynthetic Analysis and Key Precursor Strategies
Retrosynthetic analysis of 1-Boc-4-iodo-5-methylimidazole reveals several key disconnections. The most apparent is the removal of the tert-butyloxycarbonyl (Boc) protecting group, leading back to 4-iodo-5-methylimidazole. Further disconnection of the iodo and methyl groups from the imidazole (B134444) core highlights the importance of regioselective functionalization strategies. A fundamental disconnection involves breaking the imidazole ring itself, suggesting various pathways for its initial construction.
The construction of the imidazole ring is a foundational step in the synthesis of this compound. Numerous methods exist for forming this heterocyclic core, each with its own advantages and substrate scope. nih.govresearchgate.netajrconline.orgrsc.org
Debus-Radziszewski Imidazole Synthesis: This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org While it is a long-standing method, it can sometimes result in low yields. wikipedia.org
Van Leusen Imidazole Synthesis: A widely used method that employs tosylmethyl isocyanide (TosMIC) and an aldimine to construct the imidazole ring. ajrconline.orgwikipedia.orgneu.edu.tr This approach is valued for its flexibility in introducing various substituents. ajrconline.org
Metal-Catalyzed Cyclization: Transition metal catalysts, such as copper or palladium, can facilitate the formation of imidazoles from precursors like α-aminonitriles. ajrconline.org These methods are often efficient and allow for diverse functional groups. ajrconline.org
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate traditional imidazole-forming reactions, leading to shorter reaction times and often improved yields. ajrconline.orgresearchgate.net
Multi-component Reactions: One-pot reactions that bring together multiple starting materials to form the imidazole core are highly efficient. researchgate.netnih.gov For instance, a three-component reaction of a benzylic alcohol, a 1,2-diketone, and ammonium (B1175870) acetate (B1210297) can yield substituted imidazoles. rsc.org
The choice of method often depends on the desired substitution pattern on the final imidazole product.
Achieving the specific 4-iodo-5-methyl substitution pattern on the imidazole ring is a critical challenge. The inherent reactivity of the different positions on the imidazole ring must be carefully managed.
Direct iodination of a pre-formed methylimidazole is a common strategy. The electron-donating nature of the methyl group can influence the position of iodination. smolecule.com For instance, direct iodination of 4-methylimidazole (B133652) can lead to the formation of 2-iodo-4-methyl-1H-imidazole. smolecule.com To achieve the desired 4-iodo-5-methyl substitution, a different synthetic sequence is necessary.
One approach involves the synthesis of 4,5-diiodoimidazole, which can then be selectively functionalized. researchgate.net Another strategy is to introduce the substituents in a stepwise manner, often involving protection and deprotection steps to control regioselectivity. For example, starting with imidazole, one could perform a di-iodination, followed by selective removal of one iodine atom and subsequent methylation. researchgate.net
The following table summarizes some approaches to introducing iodo and methyl groups:
| Strategy | Description | Key Reagents/Conditions | Reference |
| Direct Iodination | Electrophilic iodination of a methylimidazole precursor. | Iodine monochloride, N-Iodosuccinimide | smolecule.com |
| From Di-iodoimidazole | Selective functionalization of 4,5-diiodoimidazole. | Organometallic reagents, selective de-iodination | researchgate.net |
| Stepwise Functionalization | Sequential introduction of iodo and methyl groups with protecting groups. | Various iodinating and methylating agents, protecting groups | researchgate.net |
The final step in the synthesis of the target compound is the protection of the imidazole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to modulate the reactivity of the amine and improve solubility in organic solvents.
The most common method for N-Boc protection involves reacting the N-H of the imidazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The choice of base and solvent can be crucial for achieving high yields. While the Boc group is generally stable, it can be removed under acidic conditions. researchgate.netorganic-chemistry.org Interestingly, studies have shown that N-Boc protected imidazoles can be selectively deprotected using sodium borohydride (B1222165) in ethanol (B145695), a condition under which many other protecting groups remain intact. arkat-usa.org
Conventional Multi-Step Synthetic Routes
The synthesis of this compound is typically a multi-step process that requires careful optimization of each reaction and purification of intermediates.
Optimizing reaction conditions is paramount for maximizing the yield and purity of each synthetic step. This involves screening various parameters such as:
Solvents: The polarity and aprotic/protic nature of the solvent can significantly influence reaction rates and selectivity.
Temperature: Reactions may be performed at elevated temperatures to increase the rate or at low temperatures to improve selectivity.
Catalysts: The choice of catalyst, including its loading, can be critical for efficiency, especially in cross-coupling and cyclization reactions. researchgate.net
Reagent Stoichiometry: The molar ratios of reactants can affect the outcome of the reaction and the formation of byproducts.
For instance, in a peptide coupling reaction, which shares similarities with some steps in heterocyclic synthesis, bases like 4-dimethylaminopyridine (B28879) (DMAP) were found to be superior to others like triethylamine (B128534) (TEA) in improving yields. nih.gov
The following table illustrates the importance of optimizing reaction conditions from a representative synthetic step:
| Parameter | Variation 1 | Variation 2 | Optimal Condition | Reference |
| Solvent | Dichloromethane (B109758) | Tetrahydrofuran | Dichloroethane | nih.gov |
| Base | Triethylamine | N-Methylimidazole | 4-Dimethylaminopyridine | nih.gov |
| Reagent Equivalence | 1.0 equiv | 1.2 equiv | 1.5 equiv | nih.gov |
After each reaction step, the desired product must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts. Common techniques include:
Crystallization: This is a highly effective method for purifying solid compounds. u-tokyo.ac.jp The choice of solvent system is critical for obtaining well-formed crystals and high recovery.
Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. mdpi.comjyu.fi Silica gel is a common stationary phase, and the eluent is a mixture of solvents of varying polarity. mdpi.comjyu.fi High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purifications. google.com
Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases.
Distillation: For volatile compounds, distillation, including Kugelrohr distillation, can be an effective purification method. u-tokyo.ac.jp
The choice of purification method depends on the physical properties of the compound (solid, liquid, volatility) and the nature of the impurities. In many cases, a combination of these techniques is necessary to achieve the desired level of purity.
Advanced and Green Synthesis Approaches
Recent progress has centered on methodologies that reduce waste, avoid harsh reagents, and offer novel reaction pathways. These include specialized catalytic systems, continuous manufacturing processes, and energy-efficient techniques.
The development of catalytic protocols has been pivotal in modern organic synthesis. For iodinated imidazoles, two significant trends are the use of metal-free reaction conditions and the application of heterogeneous supported catalysts.
Metal-Free Synthesis: Transition-metal-free catalysis represents a significant advancement in green chemistry, avoiding the cost and potential toxicity associated with metal residues. Several strategies have been reported for the synthesis of substituted and iodinated imidazoles and their precursors without transition metals. One such approach involves an iodine-mediated direct sp3 C–H amination to form nitrogen-containing compounds from readily available substrates. Another innovative metal-free method is the use of an iodine/DMSO system for the one-pot synthesis of 2,4,5-trisubstituted imidazoles from internal alkynes.
Supported Catalysis: To improve catalyst recovery and reusability, solid-supported catalysts have been developed. These heterogeneous systems are crucial for creating more sustainable and industrially viable processes. For instance, copper supported on manganese oxide-based octahedral molecular sieves (CuOₓ/OMS-2) has been utilized as a recyclable catalyst for the tandem synthesis of related heterocyclic structures like 3-iodoimidazo[1,2-a]pyridines, using molecular iodine as the iodinating agent.
Table 1: Overview of Advanced Catalytic Synthesis Protocols for Imidazole Analogs
| Catalytic System | Method Type | Substrates | Key Features |
|---|---|---|---|
| Iodine/DMSO | Metal-Free | Internal alkynes, aldehydes, ammonium acetate | One-pot, acid-free, and peroxide-free synthesis of trisubstituted imidazoles. |
| CuOₓ/OMS-2 | Supported Heterogeneous | Ketones, 2-aminopyridines, I₂ | Tandem synthesis and iodination; catalyst is heterogeneous and reusable. |
| Silica-Supported Imidazolium Salts | Supported Heterogeneous | Epoxides, CO₂ | Acts as a metal-free catalyst for various transformations; halide anion (Br⁻, I⁻) plays a key role. |
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, utilizing microreactors or other continuous-flow systems, offers substantial advantages over traditional batch processing. chimia.chbeilstein-journals.org These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety when handling hazardous reagents, and simplified scalability. chimia.chmdpi.com
The synthesis of iodinated imidazoles has been successfully adapted to continuous flow processes. A notable example is the selective mono- and di-iodination of the imidazole backbone using a multi-jet oscillating disk (MJOD) flow reactor. rsc.org This process, which uses N,N'-1,3-diiodo-5,5-dimethylhydantoin as the iodinating agent, features short residence times and high throughput. rsc.org For the synthesis of 4(5)-iodo-1H-imidazole, the flow reactor was connected to a continuous liquid-liquid extraction unit for integrated work-up and purification, achieving a production capacity of 95 grams per day. rsc.org This demonstrates the potential of flow chemistry to transform the synthesis of key intermediates like iodoimidazoles from a lab-scale batch process into a streamlined, continuous manufacturing operation. rsc.orgresearchgate.net
Table 2: Comparison of Batch vs. Flow Synthesis for Imidazole Iodination
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Control | Limited control over exotherms and mixing | Precise temperature and mixing control. chimia.ch |
| Safety | Higher risk with hazardous reagents/intermediates | Enhanced safety due to small reaction volumes. beilstein-journals.org |
| Scalability | Difficult, often requires re-optimization | Scalable by "numbering-up" or longer run times. mdpi.com |
| Example | Lab-scale iodination of imidazole | Continuous production of 4(5)-iodo-1H-imidazole at 95 g/day. rsc.org |
Solvent-Free and Environmentally Benign Techniques (e.g., Microwave-Assisted, Ball Milling, Iodine/DMSO Systems)
In line with the principles of green chemistry, several techniques have been developed to minimize or eliminate the use of volatile and hazardous organic solvents.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture. This technique has been applied to the synthesis of various imidazole derivatives, often leading to higher yields in a fraction of the time required for conventional heating.
Ball Milling (Mechanochemistry): Mechanochemistry is a solvent-free or low-solvent technique where mechanical force, induced by high-speed ball milling, drives chemical reactions. mdpi.com This approach has been successfully used for the synthesis of imidazole N-oxides and benzimidazoles, often without any solvent, thereby reducing waste and simplifying product isolation. mdpi.commdpi.comresearchgate.net For example, imidazole-based host materials for OLEDs have been synthesized using high-energy ball milling, which provides the necessary reactivity through impaction and friction. bohrium.com
Iodine/DMSO Systems: As mentioned previously, the combination of iodine and dimethyl sulfoxide (B87167) (DMSO) serves as an eco-friendly system for synthesizing 2,4,5-trisubstituted imidazoles. This metal-free approach uses DMSO not only as a solvent but also as a participant in the reaction, providing a greener alternative to many existing protocols.
Table 3: Environmentally Benign Synthesis Techniques for Imidazole Analogs
| Technique | Energy Source | Solvent Use | Key Advantage |
|---|---|---|---|
| Microwave-Assisted | Microwave Irradiation | Often reduced | Rapid heating, shorter reaction times. |
| Ball Milling | Mechanical Force | Solvent-free or minimal (LAG). mdpi.commdpi.com | Eliminates bulk solvents, enables new reactivity. researchgate.net |
| Iodine/DMSO System | Conventional Heating | DMSO (recyclable) | Metal-free, environmentally benign reagents. |
Derivatization Strategies Post-Synthesis
The this compound scaffold is valuable precisely because the iodo-substituent at the C4 position serves as a versatile synthetic handle for further molecular elaboration. nih.govrsc.org The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.
The primary derivatization strategy involves transition metal-catalyzed cross-coupling reactions. The electron-rich nature of the imidazole ring, combined with the reactivity of the C-I bond, makes it an ideal substrate for these transformations.
Palladium-Catalyzed Cross-Coupling:
Suzuki-Miyaura Coupling: This reaction pairs the iodoimidazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new C-C bond. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C4 position.
Sonogashira Coupling: This involves the coupling of the iodoimidazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. energetic-materials.org.cn This method is highly effective for installing alkynyl moieties, which are themselves versatile functional groups for further chemistry.
Heck Coupling: This reaction can be used to introduce alkenyl substituents by reacting the iodoimidazole with an alkene under palladium catalysis.
These derivatization reactions are crucial for building molecular complexity and are widely used in medicinal chemistry to generate libraries of related compounds for structure-activity relationship (SAR) studies. For instance, the synthesis of leucetta alkaloids, which are marine natural products containing an imidazole core, heavily relies on the functionalization of iodoimidazole intermediates. nih.gov In these syntheses, iodoimidazoles are treated with organometallic reagents to forge new C-C bonds, demonstrating the practical utility of the iodo-group in complex molecule synthesis. nih.gov
Table 4: Representative Derivatization Reactions of Iodo-Heterocycles
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ + Base | C-C (Aryl/Alkyl) | 4-Aryl/Alkyl-imidazole |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Base | C-C (Alkynyl) | 4-Alkynyl-imidazole |
| Heck | Alkene | Pd(OAc)₂ + Ligand + Base | C-C (Alkenyl) | 4-Alkenyl-imidazole |
| Buchwald-Hartwig | R₂NH | Pd Catalyst + Ligand + Base | C-N | 4-Amino-imidazole |
Iii. Reactivity and Mechanistic Investigations of 1 Boc 4 Iodo 5 Methylimidazole
Role of the Iodine Atom in Transition Metal-Catalyzed Coupling Reactions
The iodine atom at the C4 position is the most prominent site for synthetic elaboration. The C-I bond is relatively weak and highly susceptible to oxidative addition by low-valent transition metal complexes, primarily those of palladium and copper. This reactivity enables the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at a specific position on the imidazole (B134444) core.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely utilized methods for functionalizing 1-Boc-4-iodo-5-methylimidazole. The high reactivity of the C4-I bond facilitates efficient oxidative addition to Pd(0) species, initiating the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction is exceptionally effective for creating C(sp²)-C(sp²) bonds by coupling the iodoimidazole with various organoboron reagents (boronic acids or esters). Research has shown that standard catalytic systems, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of an aqueous base like K₂CO₃ or Cs₂CO₃, provide high yields of the corresponding 4-aryl- or 4-heteroaryl-5-methylimidazole products. The reaction proceeds reliably, demonstrating broad substrate scope with both electron-rich and electron-deficient boronic acids .
Sonogashira Coupling: For the synthesis of C(sp²)-C(sp) bonds, the Sonogashira coupling is the method of choice. This reaction involves the coupling of this compound with terminal alkynes. A typical catalytic system employs a palladium source (e.g., PdCl₂(PPh₃)₂) in conjunction with a copper(I) co-catalyst (CuI) and an amine base (e.g., triethylamine (B128534) or diisopropylethylamine). These conditions efficiently yield 4-alkynyl-5-methylimidazole derivatives, which are valuable precursors for further transformations .
Heck Coupling: While less frequently reported for this specific substrate compared to Suzuki or Sonogashira reactions, the Heck coupling with alkenes is a viable pathway for C4-vinylation. The reaction typically requires a Pd(0) or Pd(II) catalyst, a phosphine (B1218219) ligand, and a base to generate the 4-alkenyl-5-methylimidazole product. The choice of reaction conditions is critical to control regioselectivity and prevent side reactions.
The table below summarizes representative conditions and outcomes for palladium-catalyzed couplings of this compound.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 85-95% | |
| Suzuki-Miyaura | 3-Pyridylboronic Acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DME | 80-90% | |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 75-88% | |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | DIPEA | DMF | 82-93% | |
| Heck | n-Butyl Acrylate | Pd(OAc)₂ , P(o-tol)₃ | Et₃N | Acetonitrile | 60-70% |
Copper-catalyzed reactions, particularly Ullmann-type couplings, provide an essential complementary approach for forming carbon-heteroatom bonds at the C4 position. These methods are particularly useful for introducing nitrogen, oxygen, and sulfur nucleophiles, which can be challenging using palladium catalysis alone.
The classic Ullmann condensation typically requires stoichiometric copper at high temperatures. However, modern ligand-accelerated protocols allow the reactions to proceed under milder conditions with catalytic amounts of a copper source (e.g., CuI, Cu₂O, or Cu(OAc)₂). Ligands such as L-proline, N,N'-dimethylethylenediamine (DMEDA), or various phenanthrolines are crucial for facilitating the catalytic cycle. These reactions enable the synthesis of 4-amino-, 4-alkoxy-, and 4-thio-substituted imidazoles, which are important pharmacophores and synthetic intermediates [20, 21].
The table below details examples of copper-catalyzed functionalizations.
| Reaction Type | Nucleophile | Catalyst System | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Ullmann C-N Coupling | Aniline | CuI (10 mol%), L-Proline | K₂CO₃ | DMSO | 70-80% | |
| Ullmann C-O Coupling | Phenol | CuI (10 mol%), 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 65-75% | |
| Ullmann C-S Coupling | Thiophenol | CuI (5 mol%) | K₃PO₄ | DMF | 80-90% | |
| Ullmann C-N Coupling | Pyrrolidine | CuI (10 mol%), DMEDA | K₂CO₃ | Dioxane | 75-85% |
Beyond palladium and copper, other transition metals can mediate useful transformations of this compound. Nickel catalysts, for instance, have emerged as a cost-effective and highly reactive alternative to palladium for certain cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura couplings can be particularly effective for challenging substrates, such as sterically hindered boronic acids, sometimes providing superior reactivity and yields compared to palladium systems . Similarly, iron-catalyzed cross-couplings, while less developed, represent a more sustainable and economical approach for C-C bond formation. These reactions often proceed via different mechanistic pathways, potentially involving radical intermediates, offering unique reactivity profiles .
Electrophilic and Nucleophilic Substitution Studies on the Imidazole Core
While the C4-iodo group is the primary site for cross-coupling, the imidazole ring itself possesses distinct sites for electrophilic and nucleophilic attack. The regioselectivity of these reactions is precisely controlled by the electronic and steric properties of the existing substituents.
The most significant site for functionalization on the imidazole core, aside from the C4 position, is the C2 carbon. The proton at C2 is the most acidic proton on the heterocyclic ring, a feature that is enhanced by the electron-withdrawing N-Boc group. Consequently, treatment of this compound with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) results in clean and highly regioselective deprotonation at the C2 position.
The resulting C2-lithiated intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles. This strategy allows for the precise, site-specific introduction of various functional groups at C2 without disturbing the C4-iodo or C5-methyl groups. For example:
Quenching with an aldehyde or ketone yields a C2-hydroxymethyl or C2-hydroxyalkyl derivative.
Reaction with carbon dioxide (CO₂) followed by an acidic workup produces the C2-carboxylic acid.
Trapping with iodine (I₂) or other halogen sources introduces a second halogen atom, yielding 1-Boc-2,4-diiodo-5-methylimidazole, a valuable scaffold for sequential, site-selective cross-couplings [19, 46].
The steric hindrance provided by the C5-methyl and C4-iodo groups further disfavors any potential side reactions or deprotonation at other positions, reinforcing the exceptional regioselectivity of C2-functionalization.
The mechanism for the C2-functionalization described above is a classic example of directed metalation, often referred to as Directed ortho Metalation (DoM) in the context of aromatic systems. For this compound, the process is more accurately described as a heteroatom-directed lithiation .
The key mechanistic steps are:
Coordination: The lithium cation of the organolithium base (e.g., n-BuLi) coordinates to the carbonyl oxygen of the N-Boc group. This pre-coordination complex brings the base into close proximity to the C2-proton.
Deprotonation: The coordinated base abstracts the acidic C2-proton, forming a thermodynamically stable C2-lithiated imidazole intermediate. The stability of this organolithium species is enhanced by the inductive electron-withdrawing effect of the ring nitrogen atoms and the continued coordination of the lithium cation to the Boc group's oxygen.
Electrophilic Quench: The C2-lithiated species, which is highly nucleophilic at the C2 carbon, rapidly attacks an added electrophile (E⁺), forming a new C-E bond and regenerating the neutral imidazole ring system .
This directed lithiation pathway is highly efficient and predictable, making it a cornerstone strategy for elaborating the imidazole scaffold. In contrast, direct nucleophilic aromatic substitution (SₙAr) at the C4 position (displacement of the iodide by a nucleophile without a metal catalyst) is mechanistically disfavored. The imidazole ring is inherently electron-rich, which makes it a poor substrate for SₙAr unless an extremely strong electron-withdrawing group is present on the ring to activate it, which is not the case here . Therefore, functionalization at C4 proceeds almost exclusively via transition metal-catalyzed pathways.
Transformations Involving the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, often acidic, environments. researchgate.netorganic-chemistry.org Its presence on the imidazole ring of this compound governs many of the subsequent transformations possible for this molecule.
Standard deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). nih.govbzchemicals.com The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine. bzchemicals.com
However, the need for milder or non-acidic conditions has led to the development of various alternative methodologies. For instance, a simple and highly efficient method for the deprotection of Boc-protected imidazoles uses sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature, affording the deprotected heterocycles in excellent yields. arkat-usa.org This method is notably selective, leaving other N-Boc protected aromatic heterocycles like pyrrole (B145914) and indole (B1671886) intact. arkat-usa.org Thermal deprotection in continuous flow reactors, sometimes under supercritical fluid conditions, presents another alternative to acid-catalyzed removal, avoiding the use of potentially wasteful acid reagents. nih.gov Other reported methods include the use of oxalyl chloride in methanol, which provides a mild route to deprotection at room temperature, and catalyst-free deprotection using water at reflux temperatures. nih.govccsenet.org
The following table summarizes various methodologies for the N-deprotection of Boc-protected imidazoles and related compounds.
| Reagent(s) | Solvent(s) | Conditions | Substrate Scope | Yield (%) | Reference |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | General N-Boc amines | Typically High | nih.govbzchemicals.com |
| Sodium Borohydride (NaBH₄) | Ethanol (95% or dry) | Room Temperature | Imidazoles, Benzimidazoles, Pyrazoles | 75-98 | arkat-usa.org |
| None (Thermal) | Trifluoroethanol (TFE) | 150°C (Continuous Flow) | N-Boc Imidazole | 98 | nih.gov |
| Oxalyl Chloride | Methanol (MeOH) | Room Temperature, 1-4 h | Aliphatic, Aromatic, Heterocyclic N-Boc amines | Up to 90 | nih.gov |
| None (Hydrolysis) | Water | Reflux Temperature | Structurally diverse N-Boc amines | Excellent | ccsenet.org |
| Fluorinated Alcohols | TFE or HFIP | Heating | Boc carbonates and t-butyl esters | Quantitative | google.com |
The Boc group significantly modulates the chemical properties of the imidazole ring. As a protecting group, its primary function is to mask the reactive N-H proton, preventing unwanted side reactions during synthesis, such as alkylation or acylation at the nitrogen atom. researchgate.netorganic-chemistry.org This protection is robust against many nucleophilic and basic reagents, allowing for selective transformations at other positions of the molecule. researchgate.netarkat-usa.org
Electronically, the tert-butoxycarbonyl group is electron-withdrawing, which decreases the electron density of the imidazole ring. This reduction in electron density deactivates the ring towards electrophilic substitution to some extent. However, it also plays a crucial role in directing certain reactions. For example, in iridium-catalyzed C-H borylation reactions, the N-Boc group can be compatible and influence the regioselectivity of the borylation. nih.gov While N-Boc-imidazole itself was found to react slowly and decompose upon workup in one study, the compatibility of the Boc group in other heterocyclic systems suggests its directing-group potential. nih.gov The stability conferred by the Boc group is generally high under neutral and basic conditions, but it is characteristically labile to strong acids. researchgate.net
Investigations into Tautomerism and Isomerization Pathways
Tautomerism is a key characteristic of many unsubstituted N-heterocycles, including imidazole derivatives. The parent compound, 4-iodo-5-methylimidazole, can exist as a mixture of two annular tautomers: 4-iodo-5-methyl-1H-imidazole and 5-iodo-4-methyl-1H-imidazole. nih.govcymitquimica.com This prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the imidazole ring. The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. researchgate.netnih.gov Quantum mechanical calculations and experimental studies on related compounds like 4(5)-methylimidazole have been used to understand this tautomeric equilibrium in solution. nih.gov
The introduction of the Boc group at one of the ring nitrogens, as in this compound, effectively "locks" the structure and prevents this annular tautomerism. By forming a stable covalent bond with the N-1 nitrogen, the Boc group eliminates the possibility of proton migration to the N-3 position. This structural rigidity is synthetically advantageous, as it allows for regioselective reactions on a single, well-defined isomer.
While annular tautomerism is quenched, other isomerization pathways, such as rotational isomerization (atropisomerism) around the N-C(Boc) single bond, could theoretically exist. However, the energy barrier for such rotation is typically low, leading to rapid interconversion at room temperature and the observation of an averaged structure by techniques like NMR. Theoretical studies on related systems have investigated such rotational isomerism. rsc.org
Iv. Advanced Applications in Organic Synthesis As a Building Block
Precursor for Complex Heterocyclic Systems
The structure of 1-Boc-4-iodo-5-methylimidazole is ideally suited for the synthesis of more elaborate heterocyclic frameworks. It serves as a foundational component for building both polycyclic aromatic systems and various fused imidazole (B134444) architectures through sequential and one-pot reactions.
The iodo-substituent at the C4 position of the imidazole ring is a key functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. chemie-brunschwig.chnih.gov This methodology is a powerful tool for forming new carbon-carbon bonds and enables the coupling of the imidazole core with a variety of aryl and heteroaryl boronic acids. nih.govnih.gov Through such coupling reactions, complex polycyclic aromatic nitrogen heterocycles can be assembled. For instance, coupling with substituted phenylboronic acids or other heterocyclic boronic acids can generate biaryl or heterobiaryl structures, which are common motifs in pharmacologically active compounds and advanced materials. nih.gov The versatility of the Suzuki-Miyaura reaction allows for the introduction of diverse aromatic systems, effectively extending the conjugation and complexity of the initial imidazole scaffold. While specific examples starting directly from this compound are not detailed in the provided literature, the extensive use of iodo-heterocycles in these reactions demonstrates a clear and established pathway for its use in constructing polycyclic systems. chim.itrsc.org
A significant application of this building block is in the synthesis of fused imidazole ring systems. One elegant strategy involves the intramolecular annulation of specifically functionalized imidazole precursors. For example, a synthetic route has been developed to produce imidazo[1,2-c] researchgate.netresearchgate.netoxazin-5-one derivatives starting from N-Boc-2-alkynyl-4-bromo-5-methylimidazoles. researchgate.net This process, mediated by Ag2CO3/TFA, proceeds via a highly regioselective 6-endo-dig cyclization, where the oxygen of the Boc-carbonyl group acts as an intramolecular nucleophile attacking the silver-activated alkyne. researchgate.net This demonstrates how the Boc group can participate directly in bond formation to create a fused ring system.
Another powerful method for constructing fused imidazoles is through palladium-catalyzed C-H functionalization and isocyanide insertion. acs.org This approach can lead to the formation of complex skeletons like indeno[1,2-d]imidazoles and imidazo[1,2-a]indoles through the creation of multiple C-C and C-N bonds in a single sequence. acs.org Although these examples start from different substituted imidazoles, the principles are directly applicable to derivatives of this compound after initial modification.
Synthetic Utility in the Preparation of Diverse Organic Scaffolds
Beyond the creation of complex fused systems, this compound is a cornerstone for preparing a wide array of organic scaffolds by introducing varied substituents and enabling subsequent chemical modifications.
The carbon-iodine bond at the C4 position is the primary site for introducing structural diversity. Transition metal-catalyzed cross-coupling reactions are the most common methods employed for this purpose. researchgate.netwiley-vch.de
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the iodoimidazole with aryl or vinyl boronic acids or their derivatives, such as potassium heteroaryltrifluoroborates. nih.govnih.gov This method is tolerant of a wide range of functional groups and provides access to a vast array of 4-aryl- or 4-heteroaryl-5-methylimidazole derivatives. nih.govnih.gov
Sonogashira Coupling: This palladium/copper co-catalyzed reaction allows for the introduction of alkyne moieties by coupling with terminal alkynes. researchgate.net This is a highly valuable transformation as the resulting alkynylimidazoles are versatile intermediates for further reactions. researchgate.net
Heck Coupling: The Heck reaction can be used to introduce alkenyl substituents at the C4 position. chemie-brunschwig.ch
Stille Coupling: This reaction utilizes organostannanes as coupling partners and offers an alternative route for introducing alkyl, alkenyl, or aryl groups. researchgate.net
These methodologies are summarized in the table below, highlighting the versatility of the iodo-imidazole scaffold.
| Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Introduced Substituent | Reference |
| Suzuki-Miyaura | Pd(0) complex, Base | Boronic Acid / Ester | Aryl, Heteroaryl, Vinyl | chemie-brunschwig.chnih.gov |
| Sonogashira | Pd(0)/Cu(I), Base | Terminal Alkyne | Alkynyl | researchgate.net |
| Heck | Pd(0) complex, Base | Alkene | Alkenyl | chemie-brunschwig.ch |
| Stille | Pd(0) complex | Organostannane | Alkyl, Alkenyl, Aryl | researchgate.net |
| Buchwald-Hartwig | Pd(0) complex, Base | Amine, Amide | Amino, Amido | nih.gov |
This table presents generally applicable cross-coupling methodologies for iodo-heterocycles.
The introduction of a substituent at the C4 position is often just the first step in a longer synthetic sequence. The newly introduced functional group and the existing functionalities on the imidazole ring provide multiple avenues for further chemical elaboration.
A key strategy involves the deprotection of the Boc group. Removal of the tert-butoxycarbonyl group with acid (e.g., trifluoroacetic acid, TFA) reveals the N1-H, which can then be alkylated, arylated, or used to direct further reactions. nih.gov This sequential functionalization at C4 followed by N1 allows for the controlled, stepwise construction of highly substituted imidazoles.
Furthermore, the products of the initial coupling reactions can themselves be substrates for subsequent transformations. For example, an alkynyl group introduced via a Sonogashira coupling can be hydrated to form a methyl ketone or oxidatively cleaved to yield a carboxylic acid. acs.org A product from one cross-coupling reaction can be used in a second, different cross-coupling reaction. This is seen in the synthesis of 2-substituted imidazo[1,2-c] researchgate.netresearchgate.netoxazin-5-ones, where a bromo-substituted fused ring system (formed from an imidazole precursor) undergoes Suzuki, Sonogashira, and Heck reactions to introduce further diversity. researchgate.net This highlights a powerful strategy where the initial scaffold is first constructed and then decorated with additional functional groups.
V. Spectroscopic and Computational Approaches for Elucidating Structure and Reactivity
Advanced Spectroscopic Methodologies for Structural Assignment
The unambiguous structural assignment of 1-Boc-4-iodo-5-methylimidazole is achieved through the combined application of several high-resolution spectroscopic methods. Each technique provides unique and complementary information, leading to a complete and accurate depiction of the molecule.
High-Resolution NMR Spectroscopy Techniques (e.g., 1D and 2D NMR, in-line monitoring)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would be employed for full structural verification. nih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The expected signals for this compound would include a sharp singlet for the methyl protons, a singlet for the lone imidazole (B134444) ring proton, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts are influenced by the electronic environment; for instance, the imidazole proton's shift is affected by the electron-withdrawing iodine atom and the Boc-protecting group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. Key signals would correspond to the carbonyl carbon of the Boc group, the quaternary carbons of the imidazole ring (one bonded to iodine), the methyl carbon, and the carbons of the tert-butyl group (quaternary and methyl). The large iodine atom is expected to induce a significant downfield shift on the C4 carbon to which it is attached.
2D NMR Techniques: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) H-C correlations, confirming the connectivity between the methyl group, the imidazole ring, and the Boc group. For example, HMBC would show correlations from the methyl protons to the C4 and C5 carbons of the imidazole ring.
In-line NMR Monitoring: Modern synthetic chemistry increasingly utilizes in-line monitoring to track reaction progress in real-time. acs.orgsapub.org For syntheses involving this compound, a flow NMR setup could monitor the appearance of product signals or the disappearance of starting material signals, allowing for precise determination of reaction endpoints and optimization of reaction conditions without the need for manual sampling and offline analysis. sapub.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on standard chemical shift ranges for the respective functional groups.
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| Imidazole Proton | H2 | ~7.5 - 8.0 | - | Singlet |
| Methyl Protons | -CH₃ | ~2.2 - 2.5 | - | Singlet |
| Boc Protons | -C(CH₃)₃ | ~1.6 - 1.7 | - | Singlet |
| Imidazole Carbon | C2 | - | ~138 - 142 | Quaternary |
| Imidazole Carbon (Iodo-substituted) | C4 | - | ~90 - 95 | Quaternary |
| Imidazole Carbon (Methyl-substituted) | C5 | - | ~130 - 135 | Quaternary |
| Boc Carbonyl | -C=O | - | ~148 - 152 | Quaternary |
| Boc Quaternary Carbon | -C(CH₃)₃ | - | ~84 - 86 | Quaternary |
| Boc Methyl Carbons | -C(CH₃)₃ | - | ~28 - 29 | Primary |
| Methyl Carbon | -CH₃ | - | ~12 - 15 | Primary |
Mass Spectrometry Techniques (e.g., HRMS, MS/MS, reaction monitoring)
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly valuable for the characterization of novel molecules like this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula. For this compound (C₉H₁₃IN₂O₂), the calculated monoisotopic mass is 307.9998 g/mol . An experimental HRMS measurement confirming this value would serve as definitive proof of the compound's elemental composition. jsac.or.jp
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of a selected parent ion to produce a spectrum of daughter ions. This fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:
Loss of the Boc group: A common fragmentation pathway for Boc-protected compounds is the loss of the entire protecting group, which may occur through the loss of isobutylene (B52900) (56 Da) and carbon dioxide (44 Da), or the loss of the tert-butyl radical (57 Da).
Loss of Iodine: Cleavage of the C-I bond would result in a fragment corresponding to the [M-I]⁺ ion.
Combined Losses: Sequential losses, such as the loss of both the Boc group and iodine, would also be observed.
Reaction Monitoring: Similar to NMR, mass spectrometry can be coupled with reaction systems for real-time monitoring. Techniques like Electrospray Ionization (ESI-MS) can be used to analyze aliquots from a reaction mixture, allowing chemists to track the formation of this compound and any intermediates or byproducts.
Table 2: Expected HRMS Data and Major MS/MS Fragments for this compound
| Analysis | Species | Calculated m/z | Description |
|---|---|---|---|
| HRMS | [C₉H₁₃IN₂O₂ + H]⁺ | 309.0071 | Protonated molecular ion |
| HRMS | [C₉H₁₃IN₂O₂ + Na]⁺ | 331.9890 | Sodiated adduct |
| MS/MS | [C₄H₄IN₂]⁺ | 206.9419 | Fragment after loss of Boc group (-C₅H₉O₂) |
| MS/MS | [C₉H₁₃N₂O₂]⁺ | 181.0977 | Fragment after loss of iodine radical (-I) |
X-ray Crystallography for Solid-State Structural Determination (Methodologies)
X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing precise atomic positions, bond lengths, and bond angles in the solid state. nih.gov Although a specific crystal structure for this compound has not been published, the methodology for its determination would follow established procedures for small organic molecules. bohrium.comphyschemres.org
The process begins with growing a high-quality single crystal of the compound, often through slow evaporation from a suitable solvent. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays (commonly Mo-Kα, λ=0.71073 Å). physchemres.org As the crystal is rotated, a detector collects the diffraction pattern.
The structure is typically solved using direct methods (e.g., with software like SHELXS) and refined using full-matrix least-squares on F² (e.g., with SHELXL). bohrium.com This refinement process adjusts atomic coordinates and thermal parameters to minimize the difference between observed and calculated diffraction intensities. The final structure would provide key geometric parameters, including:
The planarity of the imidazole ring.
The precise C4-I bond length.
The bond lengths and angles within the Boc-carbamate group.
The torsion angles describing the orientation of the Boc group relative to the imidazole ring.
The intermolecular interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that dictate the crystal packing. physchemres.org
Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of molecular bonds. The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the Boc group, typically found in the range of 1700-1750 cm⁻¹. Other key bands would include C-H stretching from the methyl and Boc groups (~2850-3000 cm⁻¹), C-N stretching, and various fingerprint vibrations from the imidazole ring. nih.govuomphysics.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The C-I stretch, expected at a low frequency (typically <600 cm⁻¹), and the symmetric vibrations of the imidazole ring would be readily observable. rsc.org
Both techniques can be used for reaction monitoring. For example, during the Boc-protection of 4-iodo-5-methylimidazole, the appearance of the strong C=O band in the IR spectrum would signal the successful formation of the product.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Alkyl C-H | Stretching | 2850 - 3000 | Medium | Strong |
| Boc C=O | Stretching | 1700 - 1750 | Strong | Medium |
| Imidazole C=N/C=C | Ring Stretching | 1450 - 1600 | Medium-Strong | Medium-Strong |
| Boc C-O | Stretching | 1150 - 1250 | Strong | Weak |
| C-I | Stretching | 500 - 600 | Weak | Strong |
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools to investigate molecular properties that can be difficult or impossible to measure experimentally. These theoretical studies complement experimental data, offering deeper insights into structure, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. For this compound, DFT calculations would provide optimized geometries, electronic properties, and energetic information.
Methodology: A typical DFT study would involve selecting a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set. For molecules containing a heavy atom like iodine, a mixed basis set is often employed, such as 6-311G++(d,p) for C, H, N, and O, and a basis set with an effective core potential (ECP) like LANL2DZ for iodine to account for relativistic effects.
Calculated Properties:
Optimized Geometry: DFT can predict bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with experimental X-ray data if available.
Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, predicting sites for electrophilic and nucleophilic attack. For this molecule, the oxygen of the carbonyl and the nitrogen atoms of the imidazole ring would likely be regions of negative potential.
Energetics: DFT can be used to calculate the relative energies of different conformers (e.g., rotamers of the Boc group) or to model reaction pathways, transition states, and activation energies for reactions involving the compound.
Table 4: Representative Properties of this compound Accessible via DFT (B3LYP/6-31G(d)/LANL2DZ(I))
| Calculated Property | Significance |
|---|---|
| Optimized Molecular Geometry | Provides theoretical bond lengths and angles for comparison with experimental data. |
| HOMO Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites of interaction. |
| Natural Bond Orbital (NBO) Charges | Quantifies the charge distribution on each atom. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| tert-butyl 4-iodo-5-methyl-1H-imidazole-1-carboxylate |
| 4-iodo-5-methylimidazole |
| isobutylene |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape—the range of three-dimensional shapes the molecule can adopt—and how it interacts with its environment, such as solvents or biological macromolecules.
Research on structurally related N-Boc-protected iodo-diimidazole derivatives demonstrates the utility of MD simulations in understanding intermolecular interactions, particularly in the context of drug design. nih.govacs.org In these studies, computational procedures involving MD simulations are employed to estimate the binding affinity of newly designed compounds to their biological targets, such as the enzyme proprotein convertase subtilisin/kexin type 9 (PCSK9). nih.govacs.org The simulations, often run for hundreds of nanoseconds, track the stability of the ligand-protein complex. acs.org By calculating the binding free energy (ΔG*), researchers can predict how strongly a molecule will interact with a target protein. nih.govacs.org
For instance, a computational design strategy started with a known polyimidazole inhibitor and progressively optimized its structure to better fit the target's surface. nih.gov This process involved docking calculations followed by MD simulations to refine the binding poses and calculate binding energies using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA). nih.gov The stability of the designed compounds, such as the diimidazole analogue 'Dim2', within the binding site of PCSK9 was assessed over 200 ns of MD simulation, confirming a stable interaction. acs.org This methodology is directly applicable to analyzing how this compound would behave, providing a virtual window into its dynamic conformational changes and potential intermolecular binding events.
Table 1: Example of MD Simulation Data for Designed Diimidazole Analogues This table is based on findings for related compounds and illustrates the type of data generated from MD simulations in drug design contexts.
| Compound ID | Key Structural Feature | Predicted Binding Free Energy (ΔG* ± SE, kcal/mol) | MD Simulation Time (ns) | Observation |
| Tetra1 | Cyclopentylmethyl group | -30.4 ± 0.4 | >100 | Stable binding |
| Tetra10 | Naphthalene fusion | -36.6 ± 0.5 | >200 | Enhanced binding affinity |
| Dim1 | Naphthalene fusion | -35.0 (approx.) | <100 | Unbound from enzyme surface |
| Dim2 | Simplified diimidazole | -35.9 ± 0.6 | >200 | Stably bound, good affinity |
Source: Adapted from computational studies on diimidazole analogues. nih.govacs.org
Reaction Mechanism Elucidation via Computational Pathway Analysis (e.g., Transition State Studies)
Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), is instrumental in mapping the intricate pathways of chemical reactions. For reactions involving this compound, these analyses can identify intermediates, calculate the energy of transition states, and ultimately elucidate the most likely reaction mechanism.
A prime example of this approach can be seen in studies of peptide bond formation, where computational analysis clarifies the role of each reactant and intermediate. nih.govfrontiersin.org In a system using a benziodoxole-based reagent, DFT calculations were performed to map the reaction pathway for the coupling of a Boc-protected amino acid (Boc-Gly-OH) with an amino acid ester. nih.govfrontiersin.org The study identified key zwitterionic intermediates (IM1, IM2) and the subsequent acyloxyphosphonium intermediate (IM4). nih.gov By calculating the activation free energy for each step, the rate-limiting step of the reaction could be determined. nih.govfrontiersin.org
Table 2: Calculated Activation Free Energies for a Computationally Studied Reaction Pathway This table illustrates the application of DFT calculations to determine energy barriers in a multi-step reaction, a methodology applicable to reactions of this compound.
| Reaction Step | Transition State | Description | Activation Free Energy (kcal/mol) |
| IBA-OBz + DMAP → IM1 | TS1 | Initial activation of coupling reagent | 27.4 |
| IM1 + (4-MeOC6H4)3P → IM2 | TS2 | Ligand exchange | 25.3 |
| IM2 + Boc-Gly-OH → IM4 | TS3 | Formation of acyloxyphosphonium intermediate | 3.9 |
| IM4 + H-Gly-OMe → IM5 | - | Nucleophilic attack by amine | 4.6 |
| IM5 → Dipeptide + (4-MeOC6H4)3P=O | TS4 | Product formation and catalyst regeneration | 0.8 |
Source: Based on DFT computations of a peptide coupling reaction. nih.govfrontiersin.org
Furthermore, computational studies can rationalize observed selectivity in reactions. Quantum chemical calculations have been used to explain the preferential C–N versus C–C bond formation in iodocyclization reactions by comparing the activation energies (ΔEa) of the competing pathways. acs.org For a reaction involving this compound, such as its use in cross-coupling reactions, computational pathway analysis could predict the feasibility of different catalytic cycles, identify key intermediates, and explain the observed regioselectivity, thereby guiding reaction optimization. acs.org
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) and the related Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. researchgate.netmdpi.com These models are built by finding a statistical relationship between calculated molecular properties (descriptors) and experimentally measured outcomes.
For imidazole-containing compounds, QSAR studies have been successfully used to design molecules with enhanced biological profiles. researchgate.net In one study, a series of N-alkyl imidazole analogues were analyzed for their antibacterial activity. researchgate.net The researchers developed a QSAR model using a combination of thermodynamic, electronic, and spatial descriptors. researchgate.net The resulting statistical model revealed that antibacterial activity was positively correlated with the dipole moment (an electronic property) and negatively correlated with the principal moment of inertia at the Y-axis (a spatial descriptor related to bulkiness). researchgate.net This suggests that for this class of imidazoles, a higher dipole moment and lower bulkiness are favorable for antibacterial action. researchgate.net
Table 3: Descriptors Used in a QSAR Study of Imidazole Analogues This table exemplifies the types of descriptors used in QSRR/QSAR models to correlate structure with activity, a technique that could be applied to derivatives of this compound.
| Descriptor Type | Descriptor Name | Correlation with Activity | Implication for Design |
| Electronic | Dipole Moment | Positive | Higher polarity may enhance interaction with biological targets. |
| Spatial | Principal Moment of Inertia (Y-axis) | Negative | Less bulky substitutions are favorable for activity. |
| Thermodynamic | Total Energy (TE) | Not specified as primary contributor | Provides information on molecular stability. |
| Hydrophobicity | Partition Coefficient (LogP) | Positive (in some models) | Hydrophobic nature can be favorable for membrane permeability. |
Source: Based on a QSAR analysis of N-alkyl imidazole analogues. researchgate.net
Such QSRR studies provide powerful predictive tools. researchgate.net By establishing a reliable model for a series of derivatives of this compound, researchers could computationally screen virtual compounds before undertaking their synthesis. This allows for the rational design of new molecules with optimized reactivity for specific applications, such as catalysis or medicinal chemistry, by focusing synthetic efforts on candidates with the most promising predicted properties. researchgate.netrdd.edu.iq
Vi. Future Directions and Emerging Research Avenues for 1 Boc 4 Iodo 5 Methylimidazole Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The imperative of "green chemistry" has catalyzed a paradigm shift in the synthesis of heterocyclic compounds, including substituted imidazoles. wiserpub.comwiserpub.com Future research will increasingly focus on developing synthetic routes for 1-Boc-4-iodo-5-methylimidazole that are not only high-yielding but also environmentally benign and economically viable. This involves moving away from conventional methods that often rely on hazardous reagents and harsh conditions.
Key areas of development include:
Microwave and Ultrasound Irradiation: These non-conventional energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. researchgate.net The application of microwave-assisted synthesis, for instance, has been shown to be an efficient tool for various imidazole (B134444) syntheses. researchgate.net
Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or bio-solvents is a critical goal. researchgate.net Eco-friendly aqueous approaches are being explored for the formation of complex imidazole hybrids.
Reusable Catalysts: The design of heterogeneous or recyclable catalysts, such as zeolites or polymer-supported reagents, minimizes waste and simplifies product purification. rsc.org Solid-supported catalysts like HBF₄–SiO₂ have demonstrated high efficiency and recyclability in imidazole synthesis. rsc.org
One-Pot Multicomponent Reactions (MCRs): Combining multiple synthetic steps into a single operation improves process efficiency, reduces waste, and saves time and resources. asianpubs.org Solvent-free, one-pot methods are being developed that offer high yields under mild conditions. asianpubs.org
| Parameter | Conventional Methods | Green/Sustainable Methods |
|---|---|---|
| Energy Source | Thermal Heating (Oil baths, heating mantles) | Microwave Irradiation, Ultrasound researchgate.net |
| Solvents | Volatile Organic Compounds (e.g., Dioxane, DMF) | Water, Ionic Liquids, Bio-solvents, Solvent-free researchgate.netasianpubs.org |
| Catalysts | Homogeneous, often stoichiometric reagents | Heterogeneous, Recyclable (e.g., Zeolites, Nanocatalysts) rsc.org |
| Process | Multi-step, sequential reactions with intermediate isolation | One-pot, Multicomponent Reactions (MCRs) asianpubs.org |
| Efficiency | Often lower yields, longer reaction times | Higher yields, significantly reduced reaction times |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique electronic and steric environment of this compound provides a rich platform for exploring novel chemical transformations. The Boc group influences the reactivity of the imidazole ring, while the C-I bond is a classical handle for cross-coupling reactions. Future research will delve into less conventional transformations that leverage these features in new ways.
An area of significant interest is the direct C-H functionalization of the imidazole core. While the C4 and C5 positions are substituted in the target molecule, the C2 position remains a prime target for activation. Nickel-catalyzed C-H arylation and alkenylation have been demonstrated for various imidazoles, offering a direct method to forge new carbon-carbon bonds without pre-functionalization. rsc.orgnih.govelsevierpure.com The development of regioselective C-H arylation protocols, guided by the choice of protecting groups and catalysts, allows for the sequential functionalization of all three C-H bonds in an imidazole ring. nih.gov
Furthermore, the interplay between the iodo-substituent and other reactive sites could enable novel cascade or domino reactions. For example, an initial cross-coupling at the C4 position could trigger a subsequent intramolecular cyclization or rearrangement, leading to complex polycyclic structures in a single step. The use of mechanochemical methods, such as ball-milling, is also emerging as a solvent-free technique to unlock novel reactivity and transformations in imidazole N-oxides, which could be extended to iodo-imidazole derivatives. researchgate.net
Integration into Automated and High-Throughput Synthesis Platforms
In modern drug discovery, the ability to rapidly synthesize and screen large libraries of compounds is paramount. This compound is an ideal building block for such high-throughput experimentation (HTE) and automated synthesis platforms. nih.govnih.gov Its defined points of diversification—the C4-iodo position for cross-coupling and the N1-Boc group for deprotection and subsequent functionalization—make it highly amenable to library synthesis. thermofisher.com
Future directions will involve:
Microscale Parallel Synthesis: Miniaturized HTE workflows, often using 96- or 1536-well plates, allow for the rapid optimization of reaction conditions and the synthesis of hundreds of analogs from a common intermediate. nih.govacs.org
Robotic and Flow Chemistry Systems: Fully automated platforms can integrate synthesis, purification, analysis, and even biological testing into a seamless workflow. nih.gov These systems reduce manual labor, improve reproducibility, and significantly shorten discovery cycle times. nih.govresearchgate.net
"On-the-Fly" Library Generation: Advanced systems can synthesize diverse libraries on a nanoscale, allowing for the rapid exploration of vast chemical spaces that would be inaccessible through traditional bench chemistry. nih.gov
The integration of versatile building blocks like this compound into these automated systems will accelerate the identification of new lead compounds in medicinal chemistry. researchgate.netsynplechem.com
Design of Next-Generation Catalytic Systems for Functionalization
The functionalization of the this compound core, particularly via cross-coupling reactions at the C4-iodo position, is heavily reliant on catalysis. While palladium catalysts are workhorses for these transformations, future research is focused on developing next-generation catalytic systems with improved activity, selectivity, and sustainability. nih.govacs.org
Emerging trends in catalysis include:
Nanocatalysis: Palladium nanoparticles (PdNPs) offer an exceptional surface-area-to-volume ratio, leading to superior catalytic activity. mdpi.com Supporting these nanoparticles on materials like nitrogen-doped carbon nanosheets or biodegradable biopolymers enhances their stability and recyclability, aligning with green chemistry principles. mdpi.com
Earth-Abundant Metal Catalysis: Replacing precious metals like palladium with more abundant and less toxic metals such as nickel or copper is a major goal for sustainable chemistry. Nickel-based systems have already shown great promise for the C-H activation and arylation of imidazoles. researchgate.netnagoya-u.ac.jp
Asymmetric Catalysis: For applications where chirality is crucial, the development of catalysts capable of enantioselective functionalization is a key frontier. For instance, iridium catalysts have been used for the highly regio- and enantioselective N-allylation of imidazoles. nih.gov
Bifunctional Catalysts: Catalysts that incorporate both a metal center and a ligand with a specific function (e.g., a (benz)imidazolyl group) can exhibit enhanced activity and selectivity, allowing for reactions under milder, more sustainable conditions. digitellinc.com
| Catalyst Generation | Examples | Key Advantages | Challenges |
|---|---|---|---|
| First Generation (Homogeneous) | Pd(PPh₃)₄, Pd(OAc)₂ | Well-understood reactivity, high activity | Leaching of precious metal, difficulty in recovery |
| Second Generation (Heterogeneous/Recyclable) | Pd on Carbon, PdNPs on supports, HBF₄–SiO₂ rsc.orgmdpi.com | Easy separation, reusability, reduced waste | Potential for lower activity, support degradation |
| Next Generation (Advanced Design) | Nickel-based catalysts, bifunctional catalysts, chiral iridium complexes nagoya-u.ac.jpnih.govdigitellinc.com | Use of earth-abundant metals, asymmetric induction, enhanced activity | Often require complex ligand synthesis, may have narrower scope |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool for modern synthetic planning. Advanced modeling techniques, particularly Density Functional Theory (DFT), are increasingly used to predict the reactivity of molecules like this compound, thereby guiding experimental design and minimizing trial-and-error. researchgate.net
DFT and other computational methods can provide deep insights into:
Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, researchers can map out entire reaction pathways. This was demonstrated in a study predicting the total synthesis of Ageliferin, where DFT calculations were used to forecast the stereochemical outcome of a key reaction involving an imidazole intermediate. acs.org
Reactivity and Regioselectivity: Computational models can predict the most likely sites of reaction on a molecule. mdpi.com For instance, DFT can be used to analyze the electronic structure and molecular electrostatic potential (MEP) to identify reactive sites, explaining why a certain position is favored for electrophilic or nucleophilic attack. researchgate.net
Catalyst Design: Theoretical calculations can help in the rational design of new catalysts by modeling catalyst-substrate interactions and predicting which ligand or metal center will be most effective for a desired transformation. mdpi.com
Property Prediction: Quantum chemical parameters derived from DFT, such as HOMO-LUMO energy gaps, hardness, and chemical potential, can be correlated with a molecule's stability and reactivity, providing a theoretical basis for its observed chemical behavior. mdpi.com
The synergy between computational prediction and experimental validation is accelerating the discovery of new reactions and the optimization of synthetic routes, saving significant time and resources. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for introducing the Boc group to 4-iodo-5-methylimidazole, and what factors influence yield?
- Methodology : The Boc group (tert-butoxycarbonyl) is typically introduced via acylation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, pyridine) in anhydrous dichloromethane (DCM) or THF. Key factors include:
- Temperature : Room temperature to 40°C to avoid decomposition.
- Base selection : DMAP enhances reactivity by activating Boc₂O.
- Solvent polarity : Polar aprotic solvents improve reagent solubility.
Q. How can researchers confirm the regiochemical integrity of 1-Boc-4-iodo-5-methylimidazole using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : The Boc group’s tert-butyl protons (δ ~1.2–1.4 ppm) and carbonyl carbon (δ ~150–155 ppm) are diagnostic. Iodo substituents deshield adjacent protons, aiding regiochemical assignment.
- X-ray crystallography : Resolves ambiguities in tautomeric forms or substitution patterns.
Advanced Research Questions
Q. What strategies mitigate premature Boc deprotection during Suzuki-Miyaura cross-coupling reactions?
- Methodology :
- pH control : Avoid strongly basic conditions (e.g., Na₂CO₃) by using milder bases like K₃PO₄.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with lower reaction temperatures (60–80°C) reduce Boc cleavage.
- Solvent optimization : Use toluene or dioxane instead of DMF to minimize nucleophilic attack.
- Reference : notes base-sensitive reactions in ester hydrolysis, suggesting analogous precautions for Boc stability .
Q. How does steric hindrance from the Boc group affect the reactivity of the iodo substituent in nucleophilic aromatic substitution (NAS)?
- Analysis :
- The Boc group’s bulk reduces NAS rates at the 4-position due to steric shielding.
- Workaround : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states or employ high-temperature microwave-assisted reactions.
- Data : reports substitution reactions on iodinated imidazoles with amines/thiols under basic conditions, highlighting solvent effects .
Q. What computational approaches predict the tautomeric equilibrium of this compound in solution?
- Methods :
- DFT calculations : Model solvation effects using polarizable continuum models (PCMs) to assess tautomer stability (e.g., 4- vs. 5-methyl tautomers).
- pKa prediction : Ab initio methods (as in ) estimate protonation states influencing reactivity .
Q. How can discrepancies in reported synthetic yields for this compound be resolved?
- Troubleshooting :
- Purity of starting materials : Use HPLC-grade 4-iodo-5-methylimidazole to avoid side reactions.
- Scale effects : Microscale reactions (<1 mmol) often report higher yields due to easier heat management.
- Workup protocols : Extract Boc-protected products with ethyl acetate to minimize hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
